molecular formula C19H20N2O8 B4966041 diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate CAS No. 300383-88-4

diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate

Cat. No. B4966041
CAS RN: 300383-88-4
M. Wt: 404.4 g/mol
InChI Key: XORKFXBWQLCOBD-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has attracted the attention of researchers due to its potential applications in pharmacology. This compound is commonly referred to as DNM-2 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DNM-2 is not yet fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular metabolism. Specifically, DNM-2 has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which plays a key role in regulating the metabolism of glucose in cells. This inhibition leads to an increase in the activity of pyruvate dehydrogenase, which in turn promotes the production of ATP and other energy-rich molecules.
Biochemical and Physiological Effects:
DNM-2 has been shown to have a range of biochemical and physiological effects, including potent antitumor, anti-inflammatory, and analgesic activity. Additionally, this compound has been found to have antioxidant properties, which may contribute to its therapeutic effects. DNM-2 has also been shown to have a mild sedative effect, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNM-2 is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to have potent anti-inflammatory and analgesic effects, which may make it useful in the treatment of a range of inflammatory disorders. However, one of the main limitations of DNM-2 is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on DNM-2. One potential area of study is the development of novel anticancer drugs based on the structure of DNM-2. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory disorders and anxiety disorders. Finally, more research is needed to optimize the synthesis method for DNM-2 to allow for the production of larger quantities of this compound.

Synthesis Methods

DNM-2 is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with diethyl 2,4-dioxo-3,4-dihydropyridine-3,5-dicarboxylate. The resulting intermediate is then reacted with methylamine to form DNM-2. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

DNM-2 has been the subject of numerous scientific studies due to its potential applications in pharmacology. This compound has been shown to have potent antitumor activity in vitro, making it a promising candidate for the development of anticancer drugs. Additionally, DNM-2 has been found to have potent anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of a range of inflammatory disorders.

properties

IUPAC Name

diethyl 3-methyl-5-[(3-nitrobenzoyl)oxymethyl]-1H-pyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O8/c1-4-27-18(23)15-11(3)16(19(24)28-5-2)20-14(15)10-29-17(22)12-7-6-8-13(9-12)21(25)26/h6-9,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORKFXBWQLCOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001132505
Record name 2,4-Diethyl 3-methyl-5-[[(3-nitrobenzoyl)oxy]methyl]-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diethyl 3-methyl-5-[[(3-nitrobenzoyl)oxy]methyl]-1H-pyrrole-2,4-dicarboxylate

CAS RN

300383-88-4
Record name 2,4-Diethyl 3-methyl-5-[[(3-nitrobenzoyl)oxy]methyl]-1H-pyrrole-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300383-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diethyl 3-methyl-5-[[(3-nitrobenzoyl)oxy]methyl]-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001132505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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